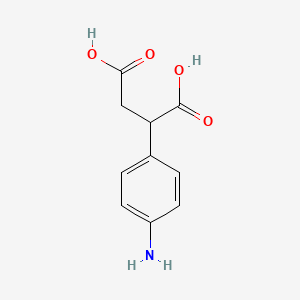

2-(4-Aminophenyl)succinic acid

説明

Significance and Foundational Role in Advanced Chemical Synthesis

2-(4-Aminophenyl)succinic acid, with the chemical formula C₁₀H₁₁NO₄, is a bifunctional organic compound that features both a nucleophilic amino group and two acidic carboxyl groups. chemimpex.com This dual functionality makes it a highly valuable intermediate in advanced chemical synthesis, allowing for a variety of chemical transformations. chemimpex.com Its structure, which incorporates a succinic acid moiety attached to an aminophenyl group, provides a versatile scaffold for constructing more complex molecular architectures. chemimpex.comresearchgate.net

Beyond pharmaceuticals, its ability to act as a monomer or cross-linking agent is significant in polymer chemistry. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. chemimpex.com This foundational role in creating diverse and functional molecules underscores its importance in the field of synthetic organic chemistry.

Evolution of Research Perspectives on Amino-Functionalized Dicarboxylic Acids

Research interest in amino-functionalized dicarboxylic acids has evolved considerably over the years. Initially, these compounds were primarily explored for their biological activities and as precursors in traditional organic synthesis. However, the focus has expanded significantly with the advent of supramolecular chemistry and materials science.

A major shift in research perspective has been the utilization of amino-functionalized dicarboxylic acids as linkers in the construction of metal-organic frameworks (MOFs). acs.orgacs.org The amine group provides an additional functional site within the MOF structure, which can be used to tune the framework's properties, such as its porosity, stability, and catalytic activity. acs.org The introduction of amine functionality can accelerate the formation of crystalline MOFs and can be crucial for applications like gas storage and separation. acs.org

Furthermore, studies have delved into the fundamental electronic effects of amine functionalization. Research comparing amino-functionalized dicarboxylates like aspartate (which has a similar amino-dicarboxylate structure) to their non-functionalized parent compounds, such as succinate (B1194679), has revealed that the amine group significantly improves the stability of the dianionic species through hydrogen bonding effects. nih.gov This deeper understanding of the electronic and structural impact of the amino group continues to open new avenues for the rational design of functional molecules and materials.

Interdisciplinary Relevance in Academic and Industrial Contexts

The unique characteristics of this compound have fostered its application across a range of scientific and industrial domains, highlighting its interdisciplinary relevance. chemimpex.com

In medicinal chemistry , it is a valuable intermediate for synthesizing bioactive molecules. chemimpex.com Its structural motifs are found in compounds investigated for their potential as enzyme inhibitors and for their interactions with biological pathways. chemimpex.com The ability to modify both the amine and carboxylic acid groups allows for the fine-tuning of a drug candidate's pharmacological profile. chemimpex.com

In materials science , this compound is utilized in the creation of novel polymers and dyes. chemimpex.com Its incorporation into polymer chains can lead to materials with enhanced thermal and mechanical properties. chemimpex.com As a linker in MOFs, it contributes to the development of materials with applications in catalysis, gas storage, and environmental remediation, such as the removal of pollutants from wastewater. chemimpex.comacs.org

The field of biochemical research also benefits from this compound, where it can be used in studies concerning protein interactions and metabolic pathways. chemimpex.com Its potential use in diagnostic reagents for the detection of specific biomolecules is another area of active exploration. chemimpex.com This broad utility in both academic research and industrial development positions this compound as a compound of significant and growing importance.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 22511-21-3 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁NO₄ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 209.2 g/mol | chemimpex.com |

| Appearance | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Purity | ≥ 95% | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-(4-aminophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHXTNAFUFBEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341264 | |

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22511-21-3 | |

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Aminophenyl Succinic Acid

Established Synthetic Pathways to 2-(4-Aminophenyl)succinic Acid

The direct synthesis of this compound is not extensively detailed in readily available literature; however, its preparation can be conceptualized through established and reliable organic transformations. A common and logical approach involves the synthesis of a nitro-substituted precursor, 2-(4-nitrophenyl)succinic acid, followed by the reduction of the nitro group to the desired amine.

A plausible synthetic route would begin with the Michael addition of a nitrophenyl anion equivalent to a maleic acid derivative, followed by hydrolysis. The crucial final step is the reduction of the nitro group. This transformation is reliably achieved through catalytic hydrogenation. The standard procedure involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a solvent such as ethanol. researchgate.net This method is highly efficient and typically provides a clean conversion to the corresponding amine.

An alternative pathway is reductive amination, a powerful method for forming carbon-nitrogen bonds. jocpr.com This process would involve the reaction of a keto-acid precursor, such as 2-oxosuccinic acid, with ammonia (B1221849) or an ammonia equivalent. wikipedia.orgnih.gov The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Strategies for Functionalization and Derivatization

The presence of both carboxylic acid and amine functionalities allows this compound to undergo a wide range of chemical modifications, making it a versatile scaffold for constructing diverse molecular architectures.

The two carboxylic acid groups and the single amino group are key sites for functionalization through amidation and esterification.

Amidation: The carboxylic acid moieties can be converted into amides by reacting them with primary or secondary amines. This transformation typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide bond. sapub.org Conversely, the aromatic amino group can react with other carboxylic acids to form an amide, making the molecule a linker. Modern approaches also utilize boric acid as a catalyst for the direct formation of amides from carboxylic acids and amines, offering a greener alternative with high atom economy. orgsyn.org

Esterification: The carboxylic acid groups can be readily converted into esters. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com This functionalization is useful for protecting the carboxylic acid groups or modifying the solubility and electronic properties of the molecule. researchgate.netnih.gov

The succinic acid portion of the molecule is a precursor to five-membered heterocyclic rings. By first dehydrating this compound, typically through heating, the corresponding cyclic anhydride (B1165640), 2-(4-aminophenyl)succinic anhydride, can be formed. This anhydride is a key intermediate for the synthesis of amic acids and cyclic imides. dergipark.org.tr

When the anhydride reacts with a primary amine or ammonia, the nucleophilic amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. This initial reaction forms an amic acid , which is a molecule containing both an amide and a carboxylic acid functional group. nih.gov

Upon further heating, the amic acid intermediate undergoes an intramolecular cyclization via dehydration. The remaining carboxylic acid group reacts with the amide nitrogen, eliminating a molecule of water to form a stable five-membered cyclic imide , specifically a succinimide (B58015) derivative. beilstein-journals.orgbeilstein-archives.org This two-step, one-pot process is a highly effective method for synthesizing a wide variety of N-substituted imides. google.comekb.eg

Table 1: Representative Amines for the Synthesis of N-Substituted Imides from 2-(4-aminophenyl)succinic Anhydride This table presents a hypothetical set of reactants based on common amine substrates used in succinimide synthesis.

| Entry | Amine Reactant | Expected Imide Product Name |

|---|---|---|

| 1 | Aniline | 1-Phenyl-3-(4-aminophenyl)pyrrolidine-2,5-dione |

| 2 | Benzylamine | 1-Benzyl-3-(4-aminophenyl)pyrrolidine-2,5-dione |

| 3 | Methylamine | 1-Methyl-3-(4-aminophenyl)pyrrolidine-2,5-dione |

| 4 | Glycine | 2-(1-(4-Aminophenyl)-2,5-dioxopyrrolidin-3-yl)acetic acid |

With its multiple reactive sites, this compound is an ideal monomer for step-growth polymerization. It can be incorporated into various polymer backbones to create materials with tailored properties.

Polyamides: By reacting with a dicarboxylic acid or its derivative, the amino group of this compound can form a polyamide. Alternatively, the two carboxylic acid groups can react with a diamine. This allows the molecule to act as a cross-linking agent or to introduce specific functionalities into the polymer chain.

Polyesters and Poly(ester-amide)s: The molecule can be used to synthesize polyesters by reacting its dicarboxylic acid portion with a diol. Furthermore, its trifunctional nature allows for the creation of more complex poly(ester-amide)s, where both ester and amide linkages are formed in the polymer backbone, potentially offering a combination of properties from both polymer classes. tandfonline.com

Catalytic Approaches and Reaction Optimization in Derivative Synthesis

To improve the efficiency, yield, and environmental footprint of synthesizing derivatives of this compound, modern catalytic methods are employed. These techniques often lead to faster reactions and milder conditions compared to traditional stoichiometric approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide and imide bond formation. nih.gov Conventional heating relies on thermal conductivity, which can be slow and lead to uneven temperature distribution. In contrast, microwave irradiation heats the reaction mixture directly and uniformly through dielectric heating, resulting in a rapid increase in temperature. chemrxiv.org

This rapid heating can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com For the synthesis of amides or imides from this compound or its anhydride, microwave irradiation can facilitate the dehydration and cyclization steps, often leading to higher yields and cleaner products by minimizing thermal decomposition and side reactions. nih.govrsc.org The solvent-free application of microwave heating further enhances the green chemistry profile of these syntheses. encyclopedia.pub

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for N-Phenylsuccinimide Synthesis (Based on data for the reaction of succinic anhydride and aniline, serving as a model for derivatives of this compound)

| Method | Reaction Time | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Reflux in solvent | Moderate-Good | nih.gov |

| Microwave Irradiation | 4-15 minutes | Domestic or lab-grade microwave, often solvent-free or minimal solvent | 40-95% | nih.govrsc.org |

Synthesis of Novel Hybrid Compounds

The molecular structure of this compound offers multiple reactive sites that can be strategically modified to synthesize a diverse array of novel hybrid compounds. The presence of a primary aromatic amine, two carboxylic acid groups, and a chiral center allows for a variety of chemical transformations. These transformations enable the conjugation of this compound with other pharmacologically active moieties, potentially leading to synergistic or enhanced therapeutic effects. The design of such hybrid molecules is a prominent strategy in modern drug discovery.

The primary synthetic approaches to creating hybrid compounds from this compound involve the derivatization of the amino group and the carboxylic acid functionalities.

A significant pathway for modifying the aromatic amino group is through diazotization. This process involves treating the amine with a nitrite (B80452) source, typically sodium nitrite, in an acidic medium to form a diazonium salt. This highly reactive intermediate can then undergo various coupling reactions. For instance, coupling the diazonium salt with electron-rich aromatic compounds, such as phenols or other anilines, results in the formation of stable azo compounds. This method has been successfully employed in the synthesis of hybrid molecules from analogous structures like 4-aminophenylarsonic acid, where it was used to link the aminophenyl moiety to spatially hindered phenols, yielding compounds with notable cytotoxic activity. nih.gov

Another versatile method for derivatizing the amino group is through the formation of sulfonamides. This can be achieved by reacting this compound with various sulfonyl chlorides in the presence of a base. This approach has been utilized to create hybrid antibiotics by linking an aminophenyl group to existing antibiotic scaffolds like 6-aminopenicillanic acid or ciprofloxacin. rjptonline.org

The carboxylic acid groups of the succinic acid moiety are also prime targets for chemical modification to create hybrid structures. The formation of amide bonds is a common and effective strategy. This is typically accomplished by activating the carboxylic acids with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), followed by the addition of a primary or secondary amine. broadpharm.com This methodology allows for the covalent linkage of this compound to a wide range of molecules containing amine functionalities, including peptides, other small-molecule drugs, or linker units for further conjugation.

Furthermore, the carboxylic acid groups can be converted into esters through reactions with various alcohols under acidic conditions. This esterification can be used to attach other molecules that possess a hydroxyl group, thereby forming a different class of hybrid compounds. nih.gov

The following table summarizes potential synthetic strategies for generating novel hybrid compounds from this compound based on established chemical transformations of its functional groups.

| Target Functional Group | Reaction Type | Reagents | Resulting Hybrid Moiety |

| Aromatic Amino Group | Diazotization/Azo Coupling | NaNO₂, HCl; Phenol/Aniline derivative | Azo-linked aromatic systems |

| Aromatic Amino Group | Sulfonamide Formation | Sulfonyl chloride, Pyridine | Sulfonamide linkage |

| Carboxylic Acid Groups | Amide Bond Formation | EDC, HATU; Primary/Secondary Amine | Amide linkage |

| Carboxylic Acid Groups | Esterification | Alcohol, Acid catalyst | Ester linkage |

These synthetic methodologies provide a robust toolkit for the rational design and synthesis of novel hybrid compounds based on the this compound scaffold. The strategic combination of this core structure with other bioactive molecules through these chemical transformations holds significant potential for the development of new therapeutic agents.

Applications in Medicinal Chemistry and Pharmaceutical Sciences Research

Role as a Key Synthetic Intermediate for Bioactive Molecules

The structural components of 2-(4-Aminophenyl)succinic acid make it a valuable intermediate in the synthesis of more complex bioactive molecules. The aromatic amine can be readily modified, while the carboxylic acid groups of the succinic acid portion offer further sites for chemical reactions, enabling the construction of diverse molecular architectures.

While direct synthesis of analgesics from this compound is not extensively documented in publicly available research, studies on structurally related compounds highlight the potential of this chemical class. For instance, research into acetaminophen (B1664979) derivatives has involved the synthesis of compounds like Bis-(4-acetylaminophenyl) succinic acid ester. derpharmachemica.com This compound is created by reacting acetaminophen, a well-known analgesic, with a succinic acid derivative. derpharmachemica.com The resulting molecule incorporates the core structures of both acetaminophen and succinic acid. The evaluation of such compounds for their analgesic properties indicates an ongoing interest in exploring the combination of aminophenyl groups with dicarboxylic acids to develop new pain-relieving agents. derpharmachemica.com

Similar to its role in analgesic research, the utility of the this compound scaffold in anti-inflammatory drug development is suggested by studies on related structures. The synthesis of Bis-(4-acetylaminophenyl) succinic acid ester has also been part of research screening for anti-inflammatory activities. derpharmachemica.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. dovepress.com The development of new NSAIDs is an active area of research, with a focus on creating derivatives of existing drugs to enhance efficacy or reduce side effects. nih.gov The synthesis of novel compounds by combining known anti-inflammatory agents with structures like succinic acid represents one avenue of this exploratory research. derpharmachemica.com

The use of aminophenyl-containing structures as precursors for antitumor and anticancer agents is well-established. A significant area of research has focused on a class of compounds known as 2-(4-aminophenyl)benzothiazoles, which are potent and selective antitumor agents. nih.gov These compounds have demonstrated significant growth-inhibitory effects against various human cancer cell lines, including breast, ovarian, renal, and colon carcinomas. nih.gov

The core 2-(4-aminophenyl) structure is a critical component of these molecules. Research has shown that substitutions on the phenyl ring can enhance the potency of these compounds. nih.gov For example, the introduction of a methyl group adjacent to the amino group in the 2-phenyl ring has been shown to increase the compound's effectiveness. nih.gov These benzothiazole (B30560) derivatives are believed to exert their anticancer effects through a unique mechanism of action that distinguishes them from other clinically active chemotherapeutic agents. nih.gov The development of these compounds underscores the importance of the aminophenyl moiety as a foundational element for novel anticancer therapies.

| Compound | Target Cell Lines | Observed Activity | Potency Range |

|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Human Mammary Carcinoma (ER+ and ER-) | Biphasic growth-inhibition | nM IC50 values nih.gov |

| Substituted 2-(4-aminophenyl)benzothiazoles (with halogen or methyl groups) | Sensitive Breast Cancer Lines | Enhanced potency | pM IC50 values nih.gov |

| 2-(4-Aminophenyl)benzothiazoles | Human Prostate Carcinoma | Refractory (inactive) | >30 µM IC50 values nih.gov |

Biological Activity Studies of this compound Derivatives

Beyond their role as synthetic intermediates, derivatives of aminophenyl and succinic acid structures are themselves subjects of biological investigation to understand their interactions with physiological systems at the molecular level.

The succinic acid moiety is structurally similar to substrates of various enzymes, suggesting that its derivatives could act as enzyme inhibitors. Research on succinic acid itself has shown that it can inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov Specifically, succinic acid demonstrated inhibitory effects on CYP3A4, CYP2D6, and CYP2C9. nih.gov The inhibition was found to be non-competitive for CYP3A4 and competitive for CYP2D6 and CYP2C9. nih.gov

Furthermore, compounds with structural similarities to this compound have been investigated as inhibitors of other enzyme systems. For example, 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one has been studied as a moderate inhibitor of enzymes that metabolize all-trans retinoic acid. nih.gov These studies provide a basis for investigating derivatives of this compound as potential inhibitors for a range of enzymes, which could have implications for therapeutic development.

| Enzyme | IC50 Value (µM) | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| CYP3A4 | 12.82 nih.gov | Non-competitive | 6.18 nih.gov |

| CYP2D6 | 14.53 nih.gov | Competitive | 7.40 nih.gov |

| CYP2C9 | 19.60 nih.gov | Competitive | 9.48 nih.gov |

The ability of small molecules to bind to proteins is fundamental to their biological activity. Research into how derivatives containing aminophenyl groups interact with proteins is an active field. For instance, studies on benzofuran (B130515) derivatives functionalized with a 4-nitrophenyl group have explored their binding ability to bovine serum albumin (BSA), a model protein often used in such studies. mdpi.com Techniques like circular dichroism spectroscopy are employed to demonstrate how these compounds can alter the secondary structure of the protein upon binding. mdpi.com

Computational methods, such as molecular docking, are also used to predict the binding modes and affinities of these molecules to protein targets. mdpi.com Such studies have shown that even small changes in the chemical structure, like the number of furan (B31954) rings in the benzofuran derivatives, can significantly affect how the molecule binds to the protein, with some compounds binding to the interior of the protein structure while others bind to the surface. mdpi.com While this research does not directly involve this compound, it exemplifies the methodologies used to investigate the protein binding characteristics of related aromatic compounds, which could be applied to understand the potential interactions of its derivatives with biological macromolecules.

Exploration of Antiviral Potentials

The structural components of this compound have been investigated for their potential role in developing new antiviral agents. Research has focused on derivatives that incorporate either the succinic acid or the aminophenyl group, yielding promising results against several viral pathogens.

Succinate (B1194679) itself has demonstrated potent antiviral activity. In one study, it was shown to inhibit the replication of influenza A/H1N1 and A/H3N2 strains. The mechanism of action involves a post-translational modification of the viral nucleoprotein through succinylation, which impairs its function and reduces the assembly of viral components. mdpi.com This intrinsic activity of the succinate moiety suggests a foundational role in the potential antiviral profile of its derivatives.

Theoretical studies have also supported the antiviral potential of succinic acid-containing structures. Density Functional Theory (DFT) calculations and molecular docking simulations have proposed succinic acid and its derivatives as potential candidates for the treatment of COVID-19. acs.org These computational models highlight the favorable molecular interactions that succinic acid-based compounds can have with viral targets.

| Compound/Derivative | Virus Target | Key Finding |

| Succinate | Influenza A (H1N1, H3N2) | Inhibits viral multiplication by succinylation of the viral nucleoprotein. mdpi.com |

| Glycoconjugate with succinic acid linker | Classical Swine Fever Virus (CSFV) | Exhibited an IC₅₀ of 4.2 µM with lower cytotoxicity than derivatives lacking the linker. researchgate.net |

| Succinic Acid (theoretical) | COVID-19 | Proposed as a potential antiviral candidate based on DFT calculations and molecular docking. acs.org |

Assessment of Antimicrobial Efficacy

The succinic acid core of this compound is a key contributor to its potential antimicrobial effects. Studies have shown that succinic acid and its esters possess both antibacterial and antifungal properties.

Research on monoesters derived from succinic anhydride (B1165640) demonstrated bioactivity against various microbes. researchgate.net These compounds were screened against the fungi Candida albicans and Aspergillus niger, as well as the bacteria Escherichia coli and Proteus mirabilis, with all tested compounds displaying some level of antimicrobial activity. researchgate.net

Furthermore, succinic acid has been identified as a potent adjuvant for existing antibiotics, enhancing their efficacy against resilient bacteria. One study found that succinic acid exhibited strong bactericidal activity against Pseudomonas aeruginosa grown in cystic fibrosis mucus, particularly at pH levels below its pKa1 value (4.2). researchgate.net It also demonstrated effective antibiofilm properties against mature biofilms. researchgate.net This suggests that succinic acid can penetrate the protective biofilm matrix to exert its bactericidal effects, potentially helping to overcome antibiotic resistance. researchgate.net

Studies on Anticonvulsant and Antispasmodic Activities

Research into structurally related compounds suggests that the 4-aminophenyl and succinic acid moieties may contribute to anticonvulsant and antispasmodic activities. While direct studies on this compound are limited, investigations into analogous structures provide valuable insights.

The anticonvulsant potential of compounds containing the 4-aminophenyl group has been established. A series of 4-aminophenylacetamides were evaluated for anticonvulsant activity, with some derivatives showing potency against seizures induced by both electroshock and pentylenetetrazol in mouse models. researchwithrowan.com Similarly, other research on 4-amino-N-(2,6-dimethylphenyl)benzamide confirmed its effectiveness as an anticonvulsant in several animal models. nih.gov

Derivatives of succinic acid, particularly succinimides (pyrrolidine-2,5-diones), form a well-known class of anticonvulsant drugs. The synthesis of novel pyrrolidine-2,5-dione derivatives has yielded compounds with significant anticonvulsant protection in maximal electroshock (MES) and 6 Hz seizure tests. google.com The most active of these compounds was found to likely exert its effect through interaction with neuronal voltage-sensitive sodium and L-type calcium channels. google.com

Regarding antispasmodic applications, succinic acid is used in various pharmaceutical formulations, including those for anti-spasmodics. bohrium.com The mechanism for antispasmodic herbs often involves the modulation of ion channels (such as calcium or potassium channels) or neurotransmitter receptors to induce smooth muscle relaxation. mdpi.com

Research on Hypoglycemic and Antidiabetic Effects

The structural components of this compound have been implicated in potential treatments for diabetes, with studies demonstrating the hypoglycemic and antidiabetic effects of related molecules.

An experimental study on a derivative named 4-aminobenzoilgidrazid of succinic acid revealed significant antidiabetic activity. In experiments on rats, the substance was shown to potentiate the hypoglycemic effect of insulin, improve glucose tolerance, and reduce the hyperglycemic effect of adrenaline. researchgate.net

The succinic acid moiety itself has been shown to possess antihyperglycemic properties. Plant-extracted succinic acid administered to diabetic albino rats led to a significant recovery from hyperglycemia, suggesting it could elicit a dose-dependent normalization of blood glucose levels. researchgate.net

Furthermore, derivatives of succinimide (B58015), which is formed from succinic acid, have been explored for their antidiabetic potential. Ketone derivatives of succinimides were found to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate metabolism. The inhibition of these enzymes can reduce postprandial hyperglycemia, a critical aspect of diabetes management. One of the synthesized succinimide derivatives, (2-oxocyclohexyl)-1-phenylpyrrolidine-2,5-dione, exhibited the highest activity against both enzymes in vitro.

| Compound/Derivative | Activity | Finding |

| 4-aminobenzoilgidrazid of succinic acid | Antidiabetic | Potentiated insulin's hypoglycemic effect and improved glucose tolerance in rats. researchgate.net |

| Plant-extracted succinic acid | Antihyperglycemic | Aided in recovery from hyperglycemia in diabetic rats. researchgate.net |

| Ketone derivatives of succinimide | α-amylase and α-glucosidase inhibition | Demonstrated significant in vitro inhibition of key carbohydrate-metabolizing enzymes. |

Contribution to Drug Discovery and Development Pipelines

Succinic acid, a core component of this compound, is recognized as a crucial platform chemical in the pharmaceutical industry. Its versatility allows it to serve both as a fundamental building block for active pharmaceutical ingredients (APIs) and as a functional excipient in drug formulations. bohrium.com

As a bio-based building block, succinic acid is used in the synthesis of various pharmaceutical products, including antibiotics and vitamins. Its production from renewable resources like sugarcane presents an environmentally friendly and cost-effective alternative to petroleum-based manufacturing, strengthening its position in sustainable pharmaceutical development pipelines.

In drug formulation and development, succinic acid plays a critical role in overcoming challenges related to the poor solubility and stability of APIs. It is widely used to form cocrystals, which are multi-component crystalline solids that can enhance the physicochemical properties of a drug without altering its intrinsic pharmacological activity. For instance, the formation of a cocrystal between the anticonvulsant drug carbamazepine (B1668303) and succinic acid (CBZ-SUC) results in a form with significantly higher aqueous solubility than the stable form of carbamazepine alone. This improved solubility can lead to better bioavailability. The use of succinic acid as a coformer is a key strategy in the drug development pipeline to improve the performance of oral dosage forms.

Additionally, succinic acid functions as a key excipient due to its properties as a buffering agent. bohrium.com By maintaining a stable pH, it can protect sensitive APIs from degradation, ensuring the drug's potency and extending its shelf life. bohrium.com

Development of Diagnostic Reagents and Biosensing Platforms

While this compound itself is not established as a diagnostic reagent, its constituent parts—succinic acid and the 4-aminophenyl group—are highly relevant in the field of biosensing and diagnostics.

Succinic acid (or succinate) is a key intermediate in cellular metabolism, and its levels can be an important biomarker. Consequently, biosensors have been developed for its detection. One such example is an amperometric biosensor that uses mitochondria, which contain the enzyme succinate dehydrogenase, immobilized on a carbon paste electrode to detect L-succinic acid. researchgate.net Such sensors can be used to measure succinate concentrations for applications in assessing meat quality or detecting metabolic changes. researchgate.net More broadly, engineered succinate-responsive biosensor systems are being developed in microorganisms for real-time metabolic monitoring and optimizing the microbial production of valuable chemicals. acs.org

The 4-aminophenyl moiety is widely used in the development of electrochemical sensors and biosensors. The aminophenyl group can be readily attached to electrode surfaces, such as glassy carbon electrodes, through the electrochemical reduction of a 4-nitrophenyl precursor. researchwithrowan.com This creates a stable film that can be used as a platform for immobilizing biomolecules or as an electrocatalytic surface for detecting various analytes, including the paracetamol impurity 4-aminophenol. researchwithrowan.com This functionalization is a common strategy for creating sensitive and selective diagnostic devices.

Contributions to Materials Science and Polymer Chemistry Research

Integration into Polymer Matrices for Enhanced Material Performance

The incorporation of 2-(4-Aminophenyl)succinic acid as a comonomer or an additive into existing polymer matrices can significantly modify their intrinsic properties.

The introduction of the aromatic aminophenyl group from this compound into a polymer backbone can increase its thermal stability. Aromatic structures are known to have higher decomposition temperatures compared to aliphatic chains. Research on related aromatic polyimides and polyamides has shown that the inclusion of rigid aromatic units enhances thermal resistance. researchgate.netmdpi.commdpi.comvt.edu For instance, studies on polyimides derived from various aromatic diamines and dianhydrides have consistently demonstrated high glass transition temperatures (Tg) and thermal decomposition temperatures, often exceeding 300°C and 400°C, respectively. researchgate.netmdpi.commdpi.com While direct data on polymers from this compound is limited, the general principles of polymer chemistry suggest that its incorporation would lead to similar improvements in thermal performance.

The mechanical properties of polymers, such as tensile strength and modulus, are heavily dependent on the molecular structure and intermolecular forces. The rigid phenyl group in this compound can contribute to a stiffer polymer chain, leading to an increase in tensile strength and modulus. mdpi.com For example, aromatic polyimides are known for their excellent mechanical properties, with high tensile moduli and strengths. mdpi.com The potential for hydrogen bonding through the amide groups can further enhance the intermolecular forces, contributing to improved mechanical performance. The degree of improvement would be dependent on the concentration of this compound incorporated into the polymer and its interaction with the host polymer matrix.

Design and Synthesis of Novel Polymeric Materials and Resins

The unique structure of this compound makes it a valuable monomer for the de novo synthesis of new polymers with tailored properties.

Due to its aromatic nature, this compound is a candidate for the synthesis of high-strength polymers such as aromatic polyamides (aramids) and polyimides. These classes of polymers are renowned for their exceptional strength, stiffness, and thermal resistance. mdpi.comvt.edu The synthesis would typically involve a polycondensation reaction between this compound (or its derivative) and a suitable comonomer, such as a diacyl chloride or a dianhydride. The resulting polymer would possess a rigid backbone, a characteristic feature of high-strength materials. The specific arrangement of the functional groups on the succinic acid moiety could also lead to unique chain packing and morphology, further influencing the mechanical properties.

There is a growing demand for polymers derived from renewable resources that are also biodegradable. nih.gov Succinic acid itself is a bio-based platform chemical that can be produced through the fermentation of biomass. fraunhofer.denih.gov While the aminophenyl group is typically derived from petrochemical sources, the succinic acid portion of this compound introduces a bio-based component.

The ester and amide linkages that can be formed using this compound are susceptible to hydrolysis, which is a key mechanism for biodegradation. Polyesters based on succinic acid, such as poly(butylene succinate) (PBS), are well-known for their biodegradability. mdpi.com The incorporation of this compound into such polyesters or the synthesis of new copolyesters could yield materials with a balance of desirable mechanical properties from the aromatic component and biodegradability from the succinate (B1194679) units.

Biopolymer Cross-linking for Biomedical and Advanced Materials

Cross-linking is a crucial technique for improving the mechanical properties and stability of biopolymers for applications in biomedical engineering and advanced materials. While there is no direct evidence of this compound being used as a cross-linking agent, its dicarboxylic acid functionality suggests it could potentially react with functional groups on biopolymer chains, such as hydroxyl or amine groups, to form cross-links. Natural cross-linking agents are of particular interest for biomedical applications due to their lower cytotoxicity compared to synthetic agents like glutaraldehyde.

Functionalization of Chitosan and Collagen Scaffolds

The functionalization of chitosan and collagen scaffolds is critical for tailoring their mechanical properties, degradation rates, and biocompatibility for specific biomedical applications. Research has shown that dicarboxylic acids can act as effective crosslinkers for these biopolymers. While direct studies on this compound are not extensively detailed in the provided information, the analogous use of succinic acid provides a foundational understanding.

Succinic acid has been demonstrated to cross-link with both chitosan and collagen, creating three-dimensional scaffolds. researchgate.net This cross-linking is achieved through non-covalent interactions, which can be advantageous in preserving the inherent biocompatibility of the natural polymers. researchgate.net The process involves optimizing the concentration of the crosslinking agent to achieve desired material properties. For instance, a 0.2% (w/v) concentration of succinic acid has been identified as optimal for cross-linking with 1.0% (w/v) chitosan and 0.5% (w/v) collagen to prepare 3D scaffolds. researchgate.net

The resulting functionalized scaffolds exhibit improved mechanical strength and thermal stability. researchgate.net The introduction of the crosslinker reinforces the polymeric matrix, making the scaffolds more robust and suitable for load-bearing applications in tissue engineering. The table below summarizes the optimized concentrations for scaffold preparation using succinic acid as a crosslinker.

| Component | Optimized Concentration (w/v) |

| Chitosan | 1.0% |

| Collagen | 0.5% |

| Succinic Acid | 0.2% |

This data is based on studies using succinic acid as a crosslinker and serves as a reference for the potential application of its derivatives.

Applications in Wound Dressing Materials and Implants

The development of advanced wound dressing materials and implants often relies on the use of biocompatible and biodegradable polymers. Chitosan and collagen are exemplary materials in this regard, known for their roles in promoting wound healing. nih.govmdpi.com The functionalization of these polymers can further enhance their performance in such applications.

Scaffolds cross-linked with agents like succinic acid are proposed to be beneficial as wound dressing materials and for use in clinical implants. researchgate.net The rationale behind this is the improved mechanical and thermal properties of the cross-linked material, which are crucial for the structural integrity of a wound dressing or an implant. researchgate.net Furthermore, the non-toxic nature of compounds like succinic acid is a significant advantage in biomedical applications. scielo.br

In the context of wound healing, maintaining a moist environment is crucial, and materials like hydrogels and hydrocolloids are often employed. nih.gov Chitosan and collagen-based scaffolds, when appropriately cross-linked, can form such hydrogel structures, aiding in tissue regeneration. The ability of these materials to be biodegradable is also a key feature, as it obviates the need for surgical removal after the healing process is complete.

While the direct application of this compound in commercially available wound dressings or implants is not documented in the provided search results, the foundational research on related compounds underscores its potential. The dual functionality of an amino group and a carboxylic acid could allow for tailored interactions within the wound environment, potentially influencing cellular adhesion and proliferation, which are critical aspects of tissue regeneration.

Advanced Analytical and Characterization Methodologies for 2 4 Aminophenyl Succinic Acid and Its Derivatives

Derivatization Strategies for Enhanced Spectrometric Detection

Derivatization is a chemical modification process employed to enhance the analytical detection of a target compound. For organic acids like 2-(4-Aminophenyl)succinic acid, derivatization can significantly improve their chromatographic behavior and detection sensitivity, particularly in mass spectrometry-based methods.

Applications in Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. When coupled with Mass Spectrometry (SFC-MS), it offers a versatile platform for the analysis of a wide range of compounds. However, the analysis of native organic acids by SFC-MS can be challenging due to their poor ionization efficiency, especially in the commonly used positive ionization mode.

To overcome this limitation, derivatization strategies are employed to introduce a tag that enhances the proton affinity of the organic acid, thereby improving its ionization and detection in positive mode electrospray ionization (ESI). A notable example is the use of N-(4-aminophenyl)piperidine to derivatize the carboxyl groups of organic acids. This approach has been shown to significantly increase sensitivity in LC-MS analysis and has been successfully adapted for SFC-MS. The derivatization reaction introduces a readily ionizable group, making the resulting derivative highly responsive to mass spectrometric detection.

Improvement of Detection Limits for Organic Acids

A primary goal of derivatization in analytical chemistry is to lower the limits of detection (LOD) and quantification (LOQ). For organic acids, which often exhibit poor sensitivity in their underivatized form, this is particularly important. The derivatization of carboxylic acids with reagents like N-(4-aminophenyl)piperidine has demonstrated remarkable improvements in detection limits.

Research has shown that this derivatization can lead to substantial increases in sensitivity, with improvements ranging from 25-fold to over 2000-fold for various organic acids. For instance, some organic acids that are undetectable in their native form by SFC-MS become readily measurable after derivatization. This enhancement is attributed to the high proton affinity of the derivatizing agent, which facilitates efficient ionization of the analyte in the mass spectrometer's source. The table below summarizes the potential improvement in detection limits for a dicarboxylic acid like succinic acid upon derivatization.

| Analyte | Derivatization Agent | Analytical Technique | Fold Improvement in Detection Limit |

| Succinic Acid | N-(4-aminophenyl)piperidine | SFC-MS | >200 |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would yield characteristic signals corresponding to the different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aminophenyl group, the methine proton (CH), and the methylene (B1212753) protons (CH₂) of the succinic acid moiety. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group. The protons of the carboxylic acid groups would typically appear as broad singlets at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the succinic acid backbone. The chemical shifts of the aromatic carbons would be affected by the amino substituent, and the carbonyl carbons would resonate at the downfield end of the spectrum.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the key structural motifs in this compound, based on typical values for similar compounds.

| Structural Unit | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 | 115 - 120 |

| Aromatic CH (meta to NH₂) | 7.0 - 7.2 | 128 - 132 |

| Succinic CH | 3.5 - 4.0 | 45 - 55 |

| Succinic CH₂ | 2.5 - 3.0 | 35 - 45 |

| Carboxylic Acid OH | > 10 (broad) | - |

| Carbonyl C=O | - | 170 - 180 |

| Aromatic C-NH₂ | - | 145 - 150 |

| Aromatic C-CH | - | 130 - 135 |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analyses

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid and amino functional groups, as well as the aromatic ring.

The most prominent features would include a very broad O-H stretching vibration from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. A strong C=O stretching vibration for the carbonyl groups would be expected around 1700-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching from the aromatic ring, would be observed.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 860 (para-disubstituted) | Strong |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation of Structure and Reactivity

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules. For a compound like 2-(4-aminophenyl)succinic acid, such studies could provide valuable insights into its preferred geometric arrangements, the dynamics of its functional groups (the aminophenyl and succinic acid moieties), and its potential binding modes with biological targets.

However, no specific molecular modeling or simulation studies for this compound have been reported. Research on related molecules, such as succinic acid itself, has been conducted to understand its behavior in various environments, but these findings cannot be directly extrapolated to the aminophenyl derivative due to the significant electronic and steric influence of the additional substituent.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These calculations can determine parameters like orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges, which are crucial for predicting a molecule's reactivity and intermolecular interactions.

A thorough search of the existing literature reveals no published quantum chemical calculations performed specifically on this compound. While DFT and other quantum methods have been applied to a wide array of organic molecules, this particular compound appears to have been overlooked in computational studies. Such calculations would be instrumental in characterizing its electronic landscape and providing a foundation for understanding its chemical behavior.

Prediction of Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for guiding the design of more potent or safer molecules.

The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. At present, there are no published QSAR studies involving this compound or a series of its derivatives. This suggests a lack of systematic biological testing data for this class of compounds, which is a prerequisite for building predictive SAR models. Without such studies, the potential biological activities and the key structural features driving them remain speculative.

Future Research Directions and Translational Perspectives

Emerging Applications in Nanotechnology and Drug Delivery Systems

The unique structure of 2-(4-Aminophenyl)succinic acid makes it a promising candidate for applications in nanotechnology and the development of advanced drug delivery systems. The aminophenyl group can serve as a reactive handle for conjugation to targeting ligands or for incorporation into polymeric structures, while the succinic acid portion can be utilized for attachment to drug molecules or for surface functionalization of nanoparticles.

Derivatives of succinic acid have been explored as components of novel drug delivery systems. For instance, α-Tocopheryl succinate (B1194679), an ester of vitamin E and succinic acid, has been shown to form nanoparticles with inherent antitumor activity, suggesting its potential as a drug delivery carrier with therapeutic properties. nih.gov This highlights the potential for succinic acid derivatives to play a dual role in drug delivery vehicles.

Furthermore, the bifunctional character of molecules like this compound allows them to act as linkers in constructing more complex nanostructures. rsc.orgrsc.org The amine group can be functionalized to attach targeting moieties that recognize specific cell surface receptors, while the carboxylic acid groups can be used to anchor the molecule to a nanoparticle surface or to conjugate a therapeutic agent. This dual functionality is crucial in the design of targeted drug delivery systems that can selectively deliver cytotoxic payloads to cancer cells, minimizing off-target toxicity. nih.govacs.org

Interactive Data Table: Potential Roles of this compound Moieties in Nanotechnology

| Structural Moiety | Potential Function in Nanotechnology/Drug Delivery | Example from Analogous Systems |

| 4-Aminophenyl Group | - Surface functionalization of nanoparticles for targeting. mdpi.com - Conjugation to antibodies or other targeting ligands. syngeneintl.com - Polymer backbone component. | Amine-functionalized nanoparticles for bioconjugation. |

| Succinic Acid Moiety | - Linker for drug conjugation. acs.org - Anchor to metal oxide nanoparticle surfaces. - Component of biodegradable polymers. | Succinate-based linkers in antibody-drug conjugates. |

| Bifunctional Nature | - Crosslinking agent for hydrogel formation. - Monomer for the synthesis of functional polymers. - Platform for creating dual-targeted nanoparticles. rsc.org | Bifunctional linkers for engineering synthetic glycoproteins. acs.org |

Challenges and Opportunities in Scalable Chemical Synthesis

The translation of this compound from a laboratory-scale compound to a readily available chemical for industrial and pharmaceutical applications hinges on the development of a scalable and cost-effective synthesis process. While specific large-scale synthesis routes for this compound are not extensively documented, general challenges in the synthesis of substituted dicarboxylic acids can be anticipated.

One of the primary challenges lies in achieving high yields and purity, which is critical for pharmaceutical applications. researchgate.net The synthesis of related dicarboxylic acids can sometimes involve multiple steps and require purification techniques that are difficult to scale up. nih.gov For instance, the synthesis of cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid highlights the complexities that can arise in producing specific stereoisomers of dicarboxylic acids on a larger scale. rsc.org

However, these challenges also present opportunities for innovation in synthetic chemistry. The development of novel catalytic methods could provide more efficient and environmentally friendly routes to this compound and its derivatives. The use of biocatalysis, leveraging enzymes to perform specific chemical transformations, is a growing area of interest for the sustainable production of specialty chemicals like succinic acid. nih.govresearchgate.net

Advancements in Targeted Therapeutic Development

The structure of this compound suggests its potential as a scaffold for the development of targeted therapeutics, particularly in oncology. The aminophenyl group can be modified to incorporate moieties that bind to specific receptors overexpressed on cancer cells, thereby directing the therapeutic agent to the tumor site. nih.gov

Recent research has highlighted the role of succinic acid and its metabolites in cancer biology. Altered succinic acid metabolism has been observed in certain types of cancer, making it a potential target for therapeutic intervention. nih.gov Studies have shown that succinic acid and its derivatives can induce apoptosis in cancer cell lines, suggesting a direct anticancer effect. nih.gov This opens up the possibility of designing drugs based on the this compound scaffold that not only target cancer cells but also interfere with their metabolic pathways.

The concept of using small molecules as targeting ligands in drug conjugates is a rapidly evolving field. acs.org These small molecule-drug conjugates (SMDCs) offer advantages over larger antibody-drug conjugates (ADCs) in terms of better tumor penetration and lower manufacturing costs. The this compound molecule, with its potential for dual functionalization, could serve as a versatile linker in the construction of novel SMDCs.

Interdisciplinary Research Synergies and Innovation

The future development and application of this compound will likely be driven by interdisciplinary collaborations. The convergence of expertise from synthetic chemistry, materials science, nanotechnology, and cancer biology will be crucial to unlocking the full potential of this compound.

For example, chemists can devise more efficient synthetic routes, while materials scientists can explore its use in the creation of novel biomaterials and nanoparticles. mdpi.com Nanotechnology researchers can focus on developing and characterizing drug delivery systems based on this molecule, and cancer biologists can investigate its therapeutic efficacy and mechanism of action in various cancer models.

The versatility of the succinic acid platform is already recognized in various industrial applications, from polymers to pharmaceuticals. lucra-project.eu By fostering collaborative research, innovative applications for this compound can be envisioned, such as in the development of theranostic agents that combine diagnostic imaging with targeted therapy, or in the creation of "smart" materials that respond to specific biological cues.

Q & A

Basic: What computational strategies are recommended for predicting the molecular properties and bioactivity of 2-(4-Aminophenyl)succinic acid derivatives?

Answer:

To predict molecular properties (e.g., LogP, PSA, hydrogen bonding) and bioactivity, use in silico tools like Molinspiration Cheminformatics and Osiris Property Explorer . These tools evaluate parameters such as drug-likeness, bioavailability, and toxicity. For example, substituted succinic acids (e.g., 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid) were compared to anti-inflammatory drugs using these methods, revealing superior bioactivity as nuclear receptor ligands and enzyme inhibitors . Begin by generating 3D structures with software like ChemBioDraw Ultra , followed by systematic comparisons with known bioactive analogs.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Essential techniques include:

- UPLC fingerprinting : Identifies characteristic peaks and distinguishes structural analogs (e.g., 2-(benzoyl)-3-[(4-hydroxy-3-methoxybenzyl)oxy]succinic acid in plant extracts) .

- Mass spectrometry (MS) : Provides exact molecular weights (e.g., 228.01900 g/mol for 2-(2-chlorophenyl)succinic acid) and fragmentation patterns to confirm substituent positions .

- Hydrogen/deuterium exchange NMR : Resolves hydrogen bonding and rotational flexibility of the succinic acid backbone .

Advanced: How can researchers optimize synthetic yields of this compound using experimental design?

Answer:

Apply statistical design of experiments (DoE) :

- Plackett-Burman design : Screens critical variables (e.g., pH, temperature, substrate concentration) to identify yield-limiting factors .

- Central Composite Design (CCD) : Optimizes interactions between key parameters (e.g., molar ratios of reactants) for maximum yield .

For example, these methods increased succinic acid production in microbial fermentations by 30–50% .

Advanced: How should discrepancies between computational bioactivity predictions and experimental results be resolved?

Answer:

Discrepancies often arise from oversimplified in silico models. Mitigate this by:

Validating computational predictions with in vitro assays (e.g., enzyme inhibition or receptor binding studies) .

Adjusting force fields in molecular dynamics simulations to account for solvent effects or protonation states.

Cross-referencing toxicity data from tools like Osiris Property Explorer with experimental cytotoxicity assays .

For instance, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid showed better predicted bioactivity than darbufelone but required experimental validation to confirm low toxicity .

Advanced: What strategies are effective for analyzing the stability and degradation pathways of this compound under varying conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC-MS to identify breakdown products .

- pH-dependent stability assays : Test solubility and decomposition in buffers (pH 1–13) to simulate gastrointestinal or environmental conditions .

- Density Functional Theory (DFT) : Predict degradation hotspots (e.g., hydrolyzable amide bonds) by calculating bond dissociation energies .

Basic: How can researchers evaluate the bioactivity of this compound derivatives in plant growth regulation?

Answer:

- Phytohormone mimicry assays : Test auxin-like activity using Arabidopsis root elongation or Lavandula angustifolia shoot propagation models .

- Structure-activity relationship (SAR) studies : Modify the phenyl ring substituents (e.g., adding quinolin-4-ylthio groups) and compare growth-promoting effects .

- Metabolite profiling : Track succinic acid incorporation into the citric acid cycle using 13C-labeled isotopes .

Advanced: How do substituent positions on the phenyl ring influence the physicochemical properties of this compound?

Answer:

- Electron-withdrawing groups (e.g., -Cl at the ortho position) increase LogP (e.g., 1.98290 for 2-(2-chlorophenyl)succinic acid) and reduce solubility .

- Hydroxyl groups at the para position enhance hydrogen bonding (PSA = 74.6 Ų) but may increase susceptibility to oxidation .

- Steric effects : Bulky substituents (e.g., tert-butyl) improve metabolic stability but may hinder enzyme binding .

Basic: What databases or tools provide reliable physicochemical and spectral data for this compound?

Answer:

- CC-DPS : Offers quantum chemistry-based predictions for >2,100 properties, including thermodynamic and kinetic parameters .

- NIST Chemistry WebBook : Provides experimental spectra (e.g., IR, MS) and thermochemical data .

- PubChem : Validates molecular weights and structural analogs (e.g., 2-(4-hydroxyphenyl)acetic acid) .

Advanced: What methodologies are recommended for synthesizing novel this compound derivatives with enhanced bioactivity?

Answer:

- Schlenk techniques : For air-sensitive reactions involving aminophenyl groups .

- Microwave-assisted synthesis : Reduces reaction times for succinic acid esterification or amidation .

- High-throughput screening : Automates the synthesis of substituent libraries (e.g., benzothiazole or morpholinone derivatives) for rapid bioactivity testing .

Advanced: How can researchers address batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric purity and optimize synthetic parameters using DoE .

- Stability-indicating assays : Validate HPLC methods to detect impurities at <0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。